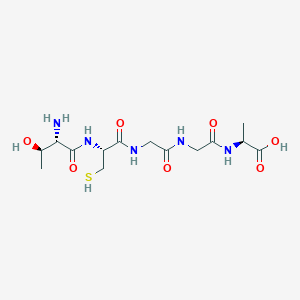
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxy group at the 4-position and an octa-2,4,6-trien-2-yl group at the 6-position of the pyranone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the condensation of a suitable aldehyde with a malonate ester, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired pyranone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyranone ring to a dihydropyranone.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydropyranone derivatives.
Substitution: Formation of alkylated or acylated pyranone derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the conjugated triene system may play a crucial role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2H-pyran-2-one: A simpler analog without the octa-2,4,6-trien-2-yl group.
6-Alkyl-4-hydroxy-2H-pyran-2-one: Compounds with different alkyl groups at the 6-position.
4-Hydroxy-6-phenyl-2H-pyran-2-one: A compound with a phenyl group instead of the octa-2,4,6-trien-2-yl group.
Uniqueness
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one is unique due to the presence of the octa-2,4,6-trien-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to simpler pyranone derivatives.
Propiedades
Número CAS |
235428-45-2 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-hydroxy-6-octa-2,4,6-trien-2-ylpyran-2-one |
InChI |
InChI=1S/C13H14O3/c1-3-4-5-6-7-10(2)12-8-11(14)9-13(15)16-12/h3-9,14H,1-2H3 |
Clave InChI |
XKBMDVOCHVBVMT-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC=C(C)C1=CC(=CC(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
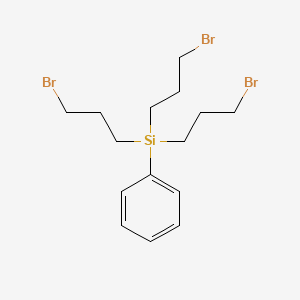
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
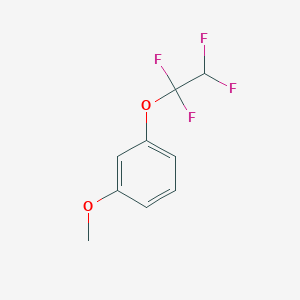
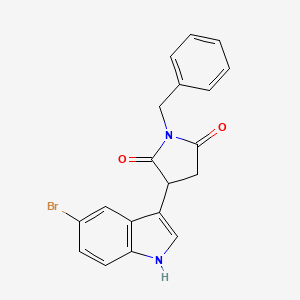

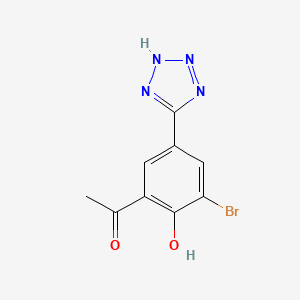

![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)

